molecular formula C20H11F2NO2 B302793 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid

3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid

Cat. No. B302793
M. Wt: 335.3 g/mol
InChI Key: LMUGZGBREBTASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid, also known as DFQ or DFBQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DFQ belongs to the class of quinoline carboxylic acids and has been found to exhibit promising anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory disorders, and viral infections. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has also been shown to inhibit the production of inflammatory cytokines and chemokines and reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to inhibit the replication of several viruses, including hepatitis B and C viruses, influenza A virus, and human immunodeficiency virus (HIV).

Mechanism of Action

The exact mechanism of action of 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell proliferation, inflammation, and viral replication. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to inhibit the activity of several enzymes, including topoisomerase II, cyclin-dependent kinases, and histone deacetylases, which are involved in DNA replication, cell cycle progression, and gene expression. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has also been found to modulate the activity of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammatory cytokines and chemokines. Furthermore, 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to inhibit the activity of viral proteases and polymerases, which are essential for viral replication.
Biochemical and Physiological Effects
3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has also been found to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the regulation of oxidative stress. In addition, 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to reduce the levels of inflammatory cytokines and chemokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and inhibit the infiltration of immune cells into inflamed tissues. Furthermore, 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to inhibit the replication of viruses by interfering with the viral life cycle, such as viral entry, replication, and assembly.

Advantages and Limitations for Lab Experiments

3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-viral activity at low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid also has some limitations, including its poor solubility in water and its instability under certain conditions, such as exposure to light and air. These limitations can be overcome by formulating 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid in appropriate solvents and storage conditions.

Future Directions

3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid has several potential future directions for research, including its optimization as a therapeutic agent, its combination with other drugs, and its application in other diseases. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid can be further optimized by modifying its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties. 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid can also be combined with other drugs, such as chemotherapy and immunotherapy, to enhance its anti-cancer activity and reduce drug resistance. Furthermore, 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid can be applied in other diseases, such as neurodegenerative disorders and metabolic diseases, which are associated with inflammation and oxidative stress.

Synthesis Methods

3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2,4-difluoroaniline and 2-chlorobenzaldehyde followed by cyclization and carboxylation. The yield of 3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid can be improved by optimizing the reaction conditions, such as temperature, solvent, and reagent concentration.

properties

Product Name

3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid

Molecular Formula

C20H11F2NO2

Molecular Weight

335.3 g/mol

IUPAC Name

3-(2,4-difluorophenyl)benzo[f]quinoline-1-carboxylic acid

InChI

InChI=1S/C20H11F2NO2/c21-12-6-7-14(16(22)9-12)18-10-15(20(24)25)19-13-4-2-1-3-11(13)5-8-17(19)23-18/h1-10H,(H,24,25)

InChI Key

LMUGZGBREBTASQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=C(C=C(C=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=C(C=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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